Met-enkephalin-arginine-arginine is a peptide that belongs to the family of enkephalins, which are endogenous opioid peptides involved in pain modulation and various physiological processes. This compound is derived from the proenkephalin precursor and is characterized by its sequence, which includes the amino acids methionine, glycine, phenylalanine, arginine, and another arginine. Met-enkephalin-arginine-arginine is of particular interest due to its potential therapeutic applications in pain relief and its interactions with opioid receptors.
Met-enkephalin-arginine-arginine is synthesized in the body from the cleavage of proenkephalin, a larger precursor protein. The enzymatic processing of proenkephalin results in several active peptides, including Met-enkephalin and its derivatives like Met-enkephalin-arginine-arginine. These peptides are primarily found in the central nervous system and peripheral tissues, where they play crucial roles in modulating pain and emotional responses.
Met-enkephalin-arginine-arginine is classified as an endogenous opioid peptide. It acts primarily as an agonist at opioid receptors, specifically the mu-opioid receptor, but may also interact with delta and kappa receptors. Its classification as an opioid peptide places it within a broader category of compounds that have significant implications for pain management and therapeutic interventions.
The synthesis of Met-enkephalin-arginine-arginine can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a solid resin support.
Recent advancements in synthesis methods focus on minimizing contact between unprotected arginine residues and bases during coupling to enhance yield and purity of arginine-containing peptides .
The synthesis typically employs high-purity amino acids and reagents such as 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The efficiency of each coupling step is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure high yields of the final product.
Met-enkephalin-arginine-arginine has a specific sequence that can be represented as:
This sequence highlights the presence of two arginine residues at the C-terminal end, which may influence its biological activity compared to other enkephalins.
The molecular weight of Met-enkephalin-arginine-arginine is approximately 1000 Da. Its structure features essential functional groups typical of peptides, including amide bonds between amino acids.
Met-enkephalin-arginine-arginine undergoes various enzymatic reactions in vivo, particularly hydrolysis by peptidases such as neprilysin and puromycin-sensitive aminopeptidase. These enzymes rapidly degrade enkephalins, limiting their duration of action .
Inhibitors targeting these degrading enzymes have been studied to prolong the activity of Met-enkephalin-arginine-arginine. For instance, compounds that inhibit neprilysin can enhance the peptide's antinociceptive effects by preventing its breakdown .
Met-enkephalin-arginine-arginine primarily exerts its effects through interaction with opioid receptors located throughout the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to analgesic effects.
Research indicates that Met-enkephalin derivatives can modulate pain perception by inhibiting neurotransmitter release in pain pathways, thereby reducing the sensation of pain . The specific binding affinity for mu-opioid receptors contributes significantly to its analgesic properties.
Met-enkephalin-arginine-arginine is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions but can be sensitive to heat and pH changes.
Met-enkephalin-arginine-arginine has potential applications in pharmacology for developing new analgesics that mimic or enhance the effects of endogenous opioids without significant side effects associated with traditional opioid medications. Its role in modulating pain pathways makes it a candidate for research into treatments for chronic pain conditions and other disorders involving dysregulated pain signaling.
Met-enkephalin-Arg-Arg (MERF; Tyr-Gly-Gly-Phe-Met-Arg-Arg) is a heptapeptide derived exclusively from the precursor protein proenkephalin A (PE; 243 amino acids). PE contains four copies of Met-enkephalin (YGGFM) and one copy of Leu-enkephalin (YGGFL), interspersed with dibasic cleavage sites (e.g., Lys-Arg, Arg-Arg). MERF originates from the C-terminal region of PE, specifically at positions 260–266 in bovine PE, flanked by Lys²⁵⁹-Arg²⁶⁰ (N-terminal) and Arg²⁶⁷-Arg²⁶⁸ (C-terminal) residues [1] [3] [9]. The precursor is synthesized in the endoplasmic reticulum of adrenal chromaffin cells and neuronal tissues, where it undergoes packaging into secretory vesicles for proteolytic maturation [5] [7].
Table 1: Proenkephalin A-Derived Opioid Peptides
Peptide Product | Sequence | Position in PE | Biological Activity |
---|---|---|---|
Met-enkephalin | YGGFM | 100–104, 107–111 | δ-opioid receptor agonist |
Leu-enkephalin | YGGFL | 210–214 | δ-opioid receptor agonist |
Met-enkephalin-Arg-Gly-Leu | YGGFMRGL | 186–193 | Mixed δ/μ-opioid receptor agonist |
Met-enkephalin-Arg-Arg | YGGFMRR | 260–266 | δ-opioid receptor agonist |
Cleavage of PE to release MERF is mediated by prohormone convertase 2 (PC2), a calcium-dependent serine endoprotease. PC2 exhibits a strong preference for substrates with P1 (Arg/Lys) and P4 (Arg) basic residues, hydrolyzing the Lys²⁵⁹-Arg²⁶⁰ bond upstream of MERF. Kinetic studies reveal PC2’s specificity constant (kcat/Km) for MERF-containing PE domains reaches 9.4 × 10⁴ M⁻¹s⁻¹, significantly higher than for other PE sites (e.g., 0.24 × 10⁴ M⁻¹s⁻¹ for some domains) [4] [6]. Following endoproteolysis, carboxypeptidase E (CPE) removes C-terminal basic residues (Arg²⁶⁷-Arg²⁶⁸) to yield mature MERF. This two-step mechanism—endoprotease cleavage followed by exopeptidase trimming—is conserved across PE-derived peptides [3] [9].
Table 2: Enzymatic Processing of Proenkephalin A
Enzyme | Type | Function in MERF Biosynthesis | Key Specificity Features |
---|---|---|---|
Prohormone Convertase 2 (PC2) | Endoprotease | Cleaves Lys²⁵⁹-Arg²⁶⁰ bond | Requires P1 and P4 basic residues |
Carboxypeptidase E (CPE) | Exopeptidase | Removes C-terminal Arg²⁶⁷-Arg²⁶⁸ | Prefers C-terminal basic amino acids |
Cathepsin L | Cysteine protease | Minor role in chromaffin granules | Cleaves dibasic sites at acidic pH |
Tissue-specific processing dictates MERF’s abundance and bioactivity:
Conformational studies using hydrogen-deuterium exchange mass spectrometry (DXMS) reveal that MERF’s cleavage site domain (PE residues 250–270) exhibits high solvent accessibility (40–50% deuteration at 1 second), facilitating efficient proteolysis compared to less accessible sites (e.g., cleavage site #3: 20% deuteration) [7].
MERF’s sequence and processing mechanisms show remarkable evolutionary conservation:
Table 3: Evolutionary Variants of MERF-like Peptides
Species | Peptide Sequence | Receptor Affinity | Biological Context |
---|---|---|---|
Human/Bovine/Rat | YGGFMRR | δ-opioid (Ki = 8 nM) | Neurotransmission, analgesia |
Zebrafish (Danio rerio) | YGGFMGY | δ-opioid (Ki = 85 nM) | Locomotor modulation |
Newt (Notophthalmus viridescens) | YGGFMRY | δ-opioid (Ki = 42 nM) | Stress response |
Tenrec (Echinops telfairi) | YGGFMKF | δ-opioid (Ki = 76 nM) | Immune regulation |
Functional assays confirm conserved bioactivity: All variants stimulate G-protein activation (EC50 = 10–100 nM) and δ-opioid receptor internalization, underscoring their roles in pain modulation and immune function across species [2] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: